4-Chloro-2,7-dimethylquinazoline
Overview
Description
4-Chloro-2,7-dimethylquinazoline is a heterocyclic aromatic compound with a quinazoline core structure. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 2nd and 7th positions on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2,7-dimethylquinazoline are cancer cells. Quinazoline derivatives have been studied for their antitumor activity against different cancer cell lines .
Mode of Action
Quinazoline derivatives are known to interact with cancer cells, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
Quinazoline derivatives have been found to affect various pathways related to cell growth and proliferation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a non-substrate for p-glycoprotein, which can influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with the cancer cells and its effect on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Quinazolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents present on the quinazoline ring .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Quinazoline derivatives have been shown to exhibit dose-dependent effects in various animal models .
Metabolic Pathways
The metabolic pathways involving 4-Chloro-2,7-dimethylquinazoline are not well-characterized. Quinazolines can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinazolines can interact with various transporters or binding proteins and can influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Quinazolines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method is the Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, carbon monoxide, and amines. This reaction proceeds under mild conditions, typically at 60°C and 1 atm pressure, to yield quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,7-dimethylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the quinazoline ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
4-Chloro-2,7-dimethylquinazoline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-2,6-dimethylquinazoline: This compound differs by the position of the methyl groups on the quinazoline ring.
2-Phenylquinazoline: A quinazoline derivative with a phenyl group at the 2nd position.
4-Methyl-2-phenylquinazoline: Another derivative with a methyl group at the 4th position and a phenyl group at the 2nd position.
Uniqueness: 4-Chloro-2,7-dimethylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the two methyl groups can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-2,7-dimethylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGABTIUAGDZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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